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Compound of Interest

Compound Name: PF-06843195

Cat. No.: B8216121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of PF-
06843195, a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha

(PI3Kα) isoform. The information presented herein is curated from primary scientific literature to

support research and development efforts in oncology and related fields.

Executive Summary
PF-06843195 is a novel small molecule inhibitor demonstrating exceptional selectivity for the

PI3Kα isoform over other class I PI3K isoforms (β, δ, and γ) and the mammalian target of

rapamycin (mTOR). This high degree of selectivity is critical for minimizing off-target effects and

potentially improving the therapeutic index in clinical applications. This document details the

quantitative selectivity, the experimental methodologies used for its determination, and the

underlying signaling pathways.

Quantitative Selectivity Profile
The inhibitory activity of PF-06843195 has been rigorously characterized using both

biochemical and cellular assays. The data consistently highlights its potent and selective

inhibition of PI3Kα.
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In biochemical kinase assays, PF-06843195 exhibits sub-nanomolar affinity for PI3Kα and a

clear selectivity margin over the PI3Kδ isoform.[1]

Target Ki (nM)

PI3Kα < 0.018

PI3Kδ 0.28

Table 1: Biochemical Inhibition Constants (Ki) of PF-06843195.

Cellular Assay Data
The isoform-specific potency of PF-06843195 was further evaluated in a cellular context using

Rat1 fibroblasts engineered to express N-terminally myristoylated forms of each PI3K class IA

isoform.[1] The compound's activity against the downstream effector pAKT was also assessed

in human breast cancer cell lines.

Target Cell Line IC50 (nM)

PI3Kα Rat1 fibroblasts 18

PI3Kβ Rat1 fibroblasts 360

PI3Kδ Rat1 fibroblasts 160

mTOR Rat1 fibroblasts 1500

Table 2: Cellular Isoform Selectivity (IC50) of PF-06843195.

Target Cell Line IC50 (nM)

pAKT (T308) MCF7 7.8

pAKT (T308) T47D 8.7

Table 3: Inhibition of Downstream Signaling (pAKT) by PF-06843195.
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Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this

guide, based on the primary literature.

Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory constant (Ki) of PF-06843195 against purified

PI3K isoforms.

Methodology: A competitive biochemical assay was utilized to measure the affinity of PF-
06843195 for the PI3Kα and PI3Kδ isoforms. The assay principle is based on the displacement

of a known fluorescently labeled ligand from the ATP-binding site of the kinase by the inhibitor.

Enzymes: Recombinant human PI3Kα and PI3Kδ were used.

Assay Principle: A fluorescence polarization-based competition binding assay.

Procedure:

A reaction mixture containing the respective PI3K isoform and a fluorescently labeled

tracer was prepared in assay buffer.

Serial dilutions of PF-06843195 were added to the reaction mixture.

The plate was incubated to allow the binding to reach equilibrium.

Fluorescence polarization was measured using a suitable plate reader.

Data Analysis: The decrease in fluorescence polarization with increasing inhibitor

concentration was used to calculate the IC50 value, which was then converted to a Ki value

using the Cheng-Prusoff equation.

Cellular Isoform Selectivity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-06843195
against PI3K isoforms in a cellular environment.
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Methodology: Rat1 fibroblasts, which do not endogenously express PI3Kδ, were engineered to

stably express myristoylated (myr) and HA-tagged catalytic subunits of human PI3Kα, PI3Kβ,

or PI3Kδ. The myristoylation targets the catalytic subunits to the cell membrane, rendering their

activity independent of upstream receptor tyrosine kinase signaling.

Cell Lines: Engineered Rat1 fibroblast cell lines expressing myr-HA-p110α, myr-HA-p110β,

or myr-HA-p110δ.

Assay Principle: Measurement of the inhibition of phosphorylation of a downstream effector,

AKT, at serine 473 (pAKT S473) by an electrochemiluminescence-based immunoassay.

Procedure:

Cells were seeded in 96-well plates and allowed to adhere.

Cells were treated with a serial dilution of PF-06843195 for a specified duration.

Cells were lysed, and the protein concentration of the lysates was determined.

The levels of pAKT (S473) in the cell lysates were quantified using an

electrochemiluminescence-based immunoassay kit.

Data Analysis: The percentage of pAKT inhibition relative to vehicle-treated controls was

plotted against the inhibitor concentration, and the IC50 values were determined using a

four-parameter logistic fit.

pAKT (T308) Inhibition Assay in Cancer Cell Lines
Objective: To assess the potency of PF-06843195 in inhibiting the PI3K pathway in relevant

cancer cell lines.

Methodology: A Western blot analysis was performed to measure the inhibition of AKT

phosphorylation at threonine 308 (pAKT T308) in the human breast cancer cell lines MCF7 and

T47D.

Cell Lines: MCF7 and T47D human breast cancer cells.

Procedure:
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Cells were seeded and allowed to attach.

Cells were treated with various concentrations of PF-06843195 for a defined period.

Whole-cell lysates were prepared, and protein concentrations were normalized.

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

The membrane was probed with primary antibodies specific for pAKT (T308) and total AKT

(as a loading control).

Horseradish peroxidase-conjugated secondary antibodies were used for detection,

followed by visualization with an enhanced chemiluminescence reagent.

Data Analysis: The intensity of the pAKT bands was quantified and normalized to the total

AKT bands. The percentage of inhibition was calculated relative to vehicle-treated cells, and

IC50 values were determined by non-linear regression analysis.

Visualizations
PI3K Signaling Pathway
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway, a critical

regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.
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Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by PF-
06843195.

Experimental Workflow for Cellular Selectivity Assay
The following diagram outlines the workflow for determining the cellular selectivity of PF-
06843195 using engineered Rat1 fibroblast cell lines.
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Caption: Workflow for determining the cellular IC50 of PF-06843195 against PI3K isoforms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b8216121?utm_src=pdf-custom-synthesis
https://www.cancer-research-network.com/2021/02/25/pf-06843195-is-a-selective-pi3k%CE%B1-inhibitor/
https://www.benchchem.com/product/b8216121#pf-06843195-selectivity-profile-against-pi3k-isoforms
https://www.benchchem.com/product/b8216121#pf-06843195-selectivity-profile-against-pi3k-isoforms
https://www.benchchem.com/product/b8216121#pf-06843195-selectivity-profile-against-pi3k-isoforms
https://www.benchchem.com/product/b8216121#pf-06843195-selectivity-profile-against-pi3k-isoforms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8216121?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8216121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

